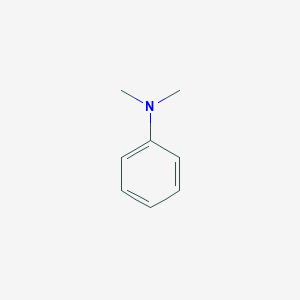

N,N-dimethylaniline

Cat. No. B042412

Key on ui cas rn:

121-69-7

M. Wt: 121.18 g/mol

InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06562910B2

Procedure details

A benzylidenecyanoacetate-capped PLURACOL HP1250D was made as described in Example 1. An adhesive composition was made by mixing 39.25 weight percent of the benzylidenecyanoacetate-capped PLURACOL HP1250D, 39.25 weight percent vinyl toluene, 4.00 weight percent of the reaction product of caprolactone, phosphorus pentoxide and 2-hydroxyethylacrylate (commercially available from Nippon Kayaku Co. under the trade designation KAYAMER PM 21), 3.00 weight percent divinyl benzene, 1.40 weight percent diisopropanol-p-toluidine, 0.60 weight percent dimethyl aniline and 5.00 weight percent silica to form side A. 7.50 weight percent benzoyl peroxide initiator then was mixed with side A and immediately thereafter the resulting adhesive was applied to five steel coupons that were bonded together to form lap shear joints as per ASTM D-1002-94. The lap shear joints were allowed to fully cure overnight and then tested according to ASTM D-1002-94. The joints exhibited an average strength of 1241 psi and an adhesive failure mode (in other words, the adhesive failed before any destruction of the steel). Weight percents are based on the total amount of sides A and B.

Name

benzylidenecyanoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

benzylidenecyanoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[C:8]([C:12]#[N:13])C([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1C)=[CH2:15].[C:23]1(=O)[O:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O[CH2:46]CO[C:49](=[O:52])[CH:50]=C>>[CH:14]([C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:1]=[CH2:8])=[CH2:15].[NH2:13][C:19]1[CH:20]=[CH:21][C:16]([CH3:14])=[CH:17][CH:18]=1.[CH:28]([OH:29])([CH3:27])[CH3:46].[CH:49]([OH:52])([CH3:50])[CH3:23].[CH3:14][N:13]([CH3:12])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:6.7.8|

|

Inputs

Step One

|

Name

|

benzylidenecyanoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=C(C(=O)[O-])C#N

|

Step Two

|

Name

|

benzylidenecyanoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=C(C(=O)[O-])C#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCO1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCOC(C=C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)C.C(C)(C)O.C(C)(C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |